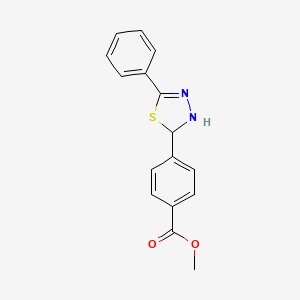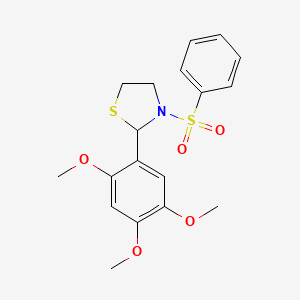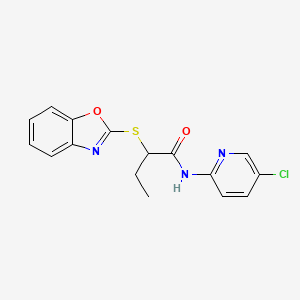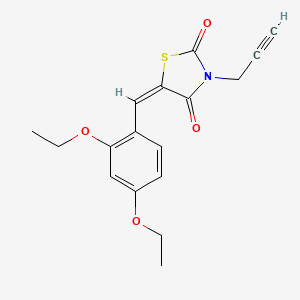
methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate, also known as MPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmacology, agriculture, and material science. MPTB is a heterocyclic compound that contains a thiadiazole ring and a benzoate group. In
Mecanismo De Acción
The mechanism of action of methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes, such as topoisomerase II and tubulin, which are essential for cell division and proliferation. methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis.
Biochemical and physiological effects:
methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate has been shown to have both biochemical and physiological effects. Biochemically, methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate has been shown to inhibit the activity of certain enzymes, as mentioned above. Physiologically, methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate has been shown to induce apoptosis in cancer cells, leading to the suppression of tumor growth. methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate has also been shown to have insecticidal activity, leading to the death of pests.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be used in a variety of fields, including pharmacology and agriculture. However, one limitation of using methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate in lab experiments is its potential toxicity, as it has been shown to exhibit cytotoxicity against normal cells at high concentrations. Therefore, caution should be taken when handling methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate in lab experiments.
Direcciones Futuras
There are several future directions for the study of methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate. One direction is the optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the exploration of methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate's potential applications in material science, such as its use as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand the mechanism of action of methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate and its potential applications in pharmacology and agriculture.
Métodos De Síntesis
Methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate can be synthesized by the reaction of 5-phenyl-1,3,4-thiadiazol-2-amine with methyl 4-bromobenzoate in the presence of a palladium catalyst. The reaction proceeds via a Suzuki coupling reaction, and the yield of methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate can be optimized by adjusting the reaction conditions, such as the reaction temperature and the amount of catalyst used.
Aplicaciones Científicas De Investigación
Methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate has been studied for its potential applications in pharmacology, particularly in the field of cancer research. Studies have shown that methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate exhibits antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate has also been studied for its potential use as a pesticide, as it exhibits insecticidal activity against various pests, including the cotton bollworm and the diamondback moth.
Propiedades
IUPAC Name |
methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-16(19)13-9-7-12(8-10-13)15-18-17-14(21-15)11-5-3-2-4-6-11/h2-10,15,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBDUHIDNRIDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2NN=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5180002.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5180008.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5180016.png)
![1-(2,6-dimethyl-4-pyridinyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5180033.png)
![2-(4-nitrophenyl)-5-phenyl-4-{[(4-piperidinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5180044.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5180056.png)

![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5180061.png)

![N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5180068.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinol](/img/structure/B5180070.png)
![1-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5180080.png)